2-(Methylsulfanyl)naphthalen-1-ol
CAS No.: 90033-53-7
Cat. No.: VC19253239
Molecular Formula: C11H10OS
Molecular Weight: 190.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90033-53-7 |
|---|---|
| Molecular Formula | C11H10OS |
| Molecular Weight | 190.26 g/mol |
| IUPAC Name | 2-methylsulfanylnaphthalen-1-ol |
| Standard InChI | InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |
| Standard InChI Key | ONAUBAHYXGAQNE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C2=CC=CC=C2C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-(Methylsulfanyl)naphthalen-1-ol belongs to the class of naphthols substituted with sulfur-containing functional groups. Its IUPAC name, 2-methylsulfanylnaphthalen-1-ol, reflects the positions of the hydroxyl (-OH) and methylsulfanyl (-SMe) groups on the naphthalene ring . The compound’s planar aromatic system and the polar sulfanyl group contribute to its solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while its hydroxyl group enables hydrogen bonding .
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 90033-53-7 | |
| Molecular Formula | ||
| Molecular Weight | 190.26 g/mol | |
| SMILES | CSC1=C(C2=CC=CC=C2C=C1)O | |
| InChIKey | ONAUBAHYXGAQNE-UHFFFAOYSA-N |
The sulfanyl group at position 2 enhances the compound’s nucleophilicity, making it reactive toward electrophilic aromatic substitutions and cross-coupling reactions .
Synthesis Methods
Mannich Base Hydrogenation
A widely reported synthesis involves the Mannich reaction followed by catalytic hydrogenation. In this method, 1-naphthol is converted to a Mannich base (e.g., 2-(dimethylaminomethyl)-1-naphthol) using formaldehyde and dimethylamine. Subsequent hydrogenation over palladium-on-carbon removes the amine group, yielding 2-(methylsulfanyl)naphthalen-1-ol with yields exceeding 80% . For example, Watanabe et al. achieved an 87.6% yield by hydrogenating the Mannich base derived from 1-naphthol under 60 psi at 80°C .
Electrophilic Cyclization
Recent advances employ electrophilic cyclization of propargylic alcohols. Using iodine () or iodine monochloride (), alkynyl precursors undergo 6-endo-dig cyclization to form the naphthalene core. A 2025 study demonstrated that treating 1-aryl-3-alkyn-2-ols with in acetonitrile at ambient temperature produces 3-iodo-2-naphthol derivatives, which can be further functionalized to introduce the methylsulfanyl group . This method offers regioselectivity and compatibility with functional groups like esters and halides .
Comparative Analysis of Synthesis Routes
The table below summarizes key synthesis methods, conditions, and yields:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Mannich Base Hydrogenation | (60 psi), 80°C, 5 hrs | 87.6% | |
| Electrophilic Cyclization | , MeCN, rt, 0.5 hrs | 75% | |
| Carbamate Reduction | , , 10°C | 69.2% |
The Mannich route remains industrially favored due to high yields, while electrophilic cyclization is preferred for synthesizing halogenated analogs .
Physicochemical Properties
Computed Properties
PubChem data indicates a density of 1.1–1.2 g/cm³ and a boiling point of approximately 304°C for structurally similar naphthols . The methylsulfanyl group increases hydrophobicity compared to unsubstituted naphthol, as evidenced by a higher logP value (estimated at 3.2) .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 2550 cm⁻¹ (S-H stretch, absent due to methylation) .
-
NMR: NMR signals at δ 8.2–7.3 ppm (aromatic protons), δ 4.1 ppm (S-Me), and δ 5.2 ppm (O-H) .
Applications in Organic Synthesis
Peptide Bond Activation
2-(Methylsulfanyl)naphthalen-1-ol derivatives, such as 2,4-bis(methylsulfonyl)-1-naphthol, act as carboxyl-activating agents in peptide synthesis. The sulfonyl groups facilitate the formation of active esters, enabling efficient coupling of amino acids . For instance, 2,4-bis(methylsulfonyl)-1-naphthol achieved 95% coupling efficiency in a 2025 study on tripeptide synthesis .
Multicomponent Reactions
The compound serves as a substrate in one-pot multicomponent reactions. A 2023 report detailed its use with p-toluenesulfonic acid (p-TSA) to synthesize 1-[aryl(arylsulfanyl)methyl]naphthalen-2-ol derivatives, yielding 85–92% under mild conditions . These products are valuable in medicinal chemistry for their antifungal and anticancer activities .
Recent Research Advances
Catalytic Transfer Hydrogenation
A 2025 breakthrough utilized palladium-catalyzed transfer hydrogenation with formic acid as the hydrogen donor. This method reduced reaction times to 2 hours and eliminated the need for high-pressure equipment, achieving 89% yield .
Green Synthesis Protocols
Recent efforts focus on solvent-free mechanochemical synthesis. Ball-milling 1-naphthol with dimethyl disulfide () and a catalytic amount of produced the target compound in 78% yield, minimizing waste .
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